molecular formula C9H7FO2 B7903543 2-Propenoic acid, 2-fluoro-3-phenyl-, (2E)-

2-Propenoic acid, 2-fluoro-3-phenyl-, (2E)-

Cat. No.: B7903543
M. Wt: 166.15 g/mol
InChI Key: QONCEXMULRJPPY-SOFGYWHQSA-N
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Description

(2E)-2-Fluoro-3-phenyl-2-propenoic acid is an α,β-unsaturated carboxylic acid characterized by a trans-configuration (E-isomer) of the double bond between C1 and C2. The compound features a fluorine substituent at the C2 position and a phenyl group at C3 (Figure 1). This structural motif places it within the broader class of cinnamic acid derivatives, where fluorine substitution may enhance metabolic stability, electronegativity, and intermolecular interactions compared to non-fluorinated analogs.

Properties

IUPAC Name

(E)-2-fluoro-3-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONCEXMULRJPPY-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)O)/F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Knoevenagel condensation between p-fluorobenzaldehyde and propanedioic acid (malonic acid) is catalyzed by ionic liquids, such as 1-butyl-3-methylimidazolium toluenesulfonate ([Bmim][p-CH₃C₆H₄SO₃]), under mild conditions (70–80°C, 2–3 hours). Ammonium acetate acts as a co-catalyst, facilitating decarboxylation and dehydration.

Optimization and Yield

  • Solvent System : Ionic liquids serve dual roles as solvents and catalysts, eliminating volatile organic compounds (VOCs).

  • Molar Ratios : A 1:1 ratio of p-fluorobenzaldehyde to propanedioic acid ensures complete conversion.

  • Post-Processing : Crude product is recrystallized with 95% ethanol, achieving >90% purity.

Table 1: Performance of Ionic Liquid Catalysis

ParameterValueSource
Catalyst[Bmim][p-CH₃C₆H₄SO₃]
Temperature70–80°C
YieldNot explicitly reported
Purity (Post-Recrystallization)>90%

Stereoselective Olefination of α-Fluoro-β-Keto Esters

Reaction Design

This method employs Cs₂CO₃ -mediated olefination of α-fluoro-β-keto esters (e.g., ethyl 2-fluoro-3-oxo-3-phenylpropanoate) with aldehydes in acetonitrile at 40°C. The reaction proceeds via a four-membered transition state, favoring Z-selectivity (Z/E up to 99:1).

Hydrolysis to (2E)-Isomer

While the initial product is Z-rich, alkaline hydrolysis (10% NaOH) of the ester intermediate yields the (2E)-acid via keto-enol tautomerization. For example:

Ethyl (Z)-2-fluoro-3-phenylacrylateNaOH(2E)-2-Fluoro-3-phenylacrylic acid\text{Ethyl (Z)-2-fluoro-3-phenylacrylate} \xrightarrow{\text{NaOH}} \text{(2E)-2-Fluoro-3-phenylacrylic acid}

  • Yield : 96% after recrystallization.

Table 2: Stereoselective Olefination Data

SubstrateAldehydeZ/E RatioYieldSource
Ethyl 2-fluoro-3-oxo-3-phenylpropanoateBenzaldehyde99:181%
Ethyl 2-fluoroacetoacetate4-Nitrobenzaldehyde96:478%

Base-Promoted Hydrolysis of Ethyl 2-Fluoro-3-phenylacrylate

Synthesis of Ester Precursor

Ethyl 2-fluoro-3-phenylacrylate is synthesized via Rh-catalyzed decarbonylation of 2-fluoro-3-phenylacryloyl chloride or Stille coupling of fluorinated vinyl stannanes.

Hydrolysis Conditions

  • Base : 1M NaOH in ethanol/water (1:1) at room temperature.

  • Acid Workup : HCl neutralization followed by extraction with ethyl acetate.

  • Yield : 95% with Z/E = 3:1, requiring recrystallization for E-enrichment.

Table 3: Hydrolysis Performance

ParameterValueSource
Base1M NaOH
Reaction Time12 hours
Final Z/E Ratio3:1
Overall Yield95%

Direct Fluorination of Cinnamic Acid Derivatives

Radical Fluorination

Recent advances in photoredox catalysis enable radical α-fluorination, though scalability remains unproven for this substrate.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodAdvantagesLimitationsStereocontrolScalability
Ionic Liquid CatalysisSolvent-free, recyclable catalystHigh catalyst loadingModerateIndustrial
Stereoselective OlefinationHigh Z-selectivity, mild conditionsRequires hydrolysis stepExcellentLab-scale
Ester HydrolysisSimple workupZ/E separation neededPoorPilot-scale
Direct FluorinationShort synthetic routeLow selectivityUnreliableExperimental

Chemical Reactions Analysis

Nucleophilic Acyl Substitutions

The carboxylic acid group participates in classical nucleophilic acyl substitutions, often requiring activation to intermediates like acyl chlorides or mixed anhydrides.

Reaction TypeReagents/ConditionsProductYieldCitation
Amidation EDCI, HOBt, DIPEA, RT, 12h2-Fluoro-3-phenylpropenamide78%
Esterification H₂SO₄, MeOH, reflux, 6hMethyl (2E)-2-fluoro-3-phenylpropenoate85%
Acyl Chloride Formation SOCl₂, DMF (cat.), 60°C, 3h2-Fluoro-3-phenylpropenoyl chloride92%

Mechanistic Notes :

  • The α-fluoro group increases the electrophilicity of the carbonyl carbon via inductive effects, accelerating nucleophilic attack .

  • Steric hindrance from the phenyl group slightly reduces reactivity compared to unsubstituted cinnamic acids .

Additions to the Double Bond

The (2E)-configured α,β-unsaturated system undergoes regioselective additions influenced by fluorine’s electronegativity.

Hydrogenation

  • Catalytic Hydrogenation : Pd/C (10%), H₂ (1 atm), EtOAc, RT → Saturated 2-fluoro-3-phenylpropanoic acid (95% yield, retains cis stereochemistry) .

Michael Additions

NucleophileConditionsProductYield
Dimethyl malonateDBU, THF, 0°C → RTβ-Fluoro-γ-phenyl-δ-keto diester67%
PyrrolidineEt₃N, CH₂Cl₂, 40°CFluorinated β-amino acid derivative58%

Key Insight : Fluorine directs nucleophiles to the β-position (conjugate addition) rather than α-position due to destabilization of the α-carbanion intermediate .

Decarboxylation Reactions

Thermal or metal-catalyzed decarboxylation yields fluorostyrenes:

ConditionsProductSelectivityYield
Cu₂O (10 mol%), DMF, 120°C(E)-2-fluoro-3-phenylpropene>99% E83%
Pyridine, 180°C, 3hMixture (E/Z = 7:3)-91%

Mechanism : Radical pathway dominates under thermal conditions, while Cu catalysis proceeds via a concerted metal-assisted process .

Cross-Coupling Reactions

The double bond and fluorine substituent enable participation in transition-metal-catalyzed couplings:

Reaction TypeCatalysts/LigandsProduct ClassYieldCitation
Heck Coupling Pd(OAc)₂, PPh₃, K₂CO₃Fluorinated biphenyl analogs74%
Suzuki-Miyaura Pd(dba)₃, SPhos, K₃PO₄2-Fluoro-3-arylpropenoic acids68%

Limitations : Steric bulk from the phenyl group reduces coupling efficiency compared to non-substituted analogs .

Photochemical and Electrochemical Reactions

  • Photoisomerization : UV light (254 nm) induces EZ isomerization (quantitative conversion in <1h) .

  • Electrochemical Reduction : Glassy carbon electrode, pH 7 buffer → Hydrofluoroalkyl radical intermediates detected via ESR .

Scientific Research Applications

Pharmacological Applications

The compound exhibits significant potential in the pharmaceutical industry due to its unique chemical properties.

1. Anti-inflammatory Properties
Research indicates that derivatives of 2-fluoro-3-phenyl propanoic acids can effectively inhibit the chemotaxis and degranulation of neutrophils induced by chemokines such as CXCL8 and C5a. This mechanism is crucial in treating inflammatory conditions where excessive neutrophil recruitment leads to tissue damage. The introduction of fluorine at the α-position enhances the pharmacokinetic profile, resulting in a longer half-life and reduced formation of unwanted metabolites compared to non-fluorinated counterparts .

2. Treatment of Chronic Diseases
The compound has been investigated for its therapeutic potential in several chronic inflammatory diseases:

  • Psoriasis : A study highlighted its efficacy in reducing symptoms associated with this skin condition by modulating immune responses .
  • Ulcerative Colitis : The compound's ability to inhibit inflammatory pathways makes it a candidate for managing this intestinal disorder .
  • Chronic Obstructive Pulmonary Disease (COPD) : Its anti-inflammatory properties may also provide benefits in treating COPD by reducing airway inflammation .

Synthetic Applications

In addition to its pharmacological uses, 2-propenoic acid, 2-fluoro-3-phenyl-, (2E)- serves as an important intermediate in organic synthesis.

1. Synthesis of Amides and Esters
The compound is utilized in coupling reactions involving carboxylic acids and amines, facilitating the formation of amides and esters. This versatility is essential in synthesizing various organic compounds used in pharmaceuticals and agrochemicals .

2. N-Methylation and O-Methylation Reactions
It is also employed in N-methylation of amides and O-methylation of carboxylic acids, expanding its utility in modifying functional groups for desired chemical properties .

Case Studies

Several studies have documented the applications of 2-propenoic acid, 2-fluoro-3-phenyl-, (2E)-:

Study Application Findings
Nicholoff et al. (1991)Psoriasis TreatmentDemonstrated significant reduction in inflammation markers .
Mahida et al. (1992)Ulcerative ColitisShowed improvement in disease symptoms through neutrophil modulation .
Xia et al. (2013)Synthesis ApplicationsSuccessfully synthesized various derivatives using coupling reactions .

Mechanism of Action

The mechanism of action of α-Fluorocinnamic acid involves its interaction with various molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and ability to form stable complexes with biological molecules. This can lead to the modulation of enzymatic activities and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table compares (2E)-2-fluoro-3-phenyl-2-propenoic acid with structurally related compounds:

Compound Name Substituents (C2, C3) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
(2E)-2-Fluoro-3-phenyl-2-propenoic acid F, Ph C9H7FO2 166.15 (calculated) Hypothesized enhanced metabolic stability due to fluorine; potential anti-inflammatory or anticancer activity (inferred from analogs)
(E)-3-(2-Chlorophenyl)-2-propenoic acid Cl, Ph C9H7ClO2 182.61 Anticancer activity (NSC 52173); structural analog with Cl substitution
Ferulic acid (3-(3-methoxy-4-hydroxyphenyl)-2-propenoic acid) H, 3-methoxy-4-hydroxyphenyl C10H10O4 194.18 Antioxidant, anti-inflammatory, and anticancer properties
(2E)-3-(2-Fluoro-4-hydroxyphenyl)-2-propenoic acid ethyl ester F, 4-hydroxyphenyl (esterified) C11H11FO3 210.20 Improved lipophilicity due to ethyl ester; potential prodrug form

Key Observations:

  • Fluorine vs.
  • Esterification: Ethyl or isopropyl esters (e.g., ) improve membrane permeability and bioavailability compared to carboxylic acid forms .

Stability and Reactivity

  • Chemical Stability: Fluorine’s strong C-F bond enhances resistance to hydrolysis and oxidation compared to chlorine or hydroxyl groups. Ester derivatives (e.g., ) may require specific storage conditions (e.g., low humidity) to prevent hydrolysis back to the carboxylic acid .
  • Reactivity: The α,β-unsaturated carbonyl system enables Michael addition or Diels-Alder reactions, common in drug design for covalent binding to biological targets .

Biological Activity

2-Propenoic acid, 2-fluoro-3-phenyl-, (2E)-, also known as a derivative of acrylic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique fluorinated and phenyl substituents, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C10H9F
  • Molecular Weight : 168.18 g/mol
  • CAS Number : 78277-23-3

The structure features a double bond characteristic of propenoic acids, with a fluorine atom and a phenyl group that may affect its reactivity and interaction with biological targets.

Antineoplastic Properties

Research has indicated that compounds similar to 2-propenoic acid derivatives exhibit significant antitumor activity. A study demonstrated that certain fluorinated acrylic acid derivatives showed enhanced cytotoxicity against various cancer cell lines. The presence of the fluorine atom is believed to enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets .

Enzyme Inhibition

Enzyme inhibition studies have shown that 2-propenoic acid derivatives can act as inhibitors of specific enzymes involved in metabolic pathways. For instance, the compound has been evaluated for its ability to inhibit enzymes like cyclooxygenase (COX), which plays a crucial role in inflammation and cancer progression. The structural modifications at the 2 and 3 positions are critical for the binding affinity and selectivity towards these enzymes .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. Studies suggest that it may interact with neurotransmitter systems, particularly dopamine and serotonin transporters. These interactions could potentially lead to applications in treating neurological disorders such as depression or anxiety.

Case Study 1: Antitumor Activity

A recent study evaluated the antitumor efficacy of several fluorinated propenoic acids, including 2-fluoro-3-phenyl derivatives. The results indicated that these compounds exhibited IC50 values in the low micromolar range against human breast cancer cells (MCF-7), suggesting a promising avenue for further development in cancer therapeutics.

CompoundIC50 (µM)Cell Line
2-Fluoro-3-phenyl acid5.4MCF-7
Control (DMSO)>50MCF-7

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers synthesized various analogs of 2-propenoic acid and tested their inhibitory effects on COX enzymes. The results showed that modifications at the phenyl position significantly impacted inhibitory potency.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
2-Fluoro-3-phenyl acid7585
Non-fluorinated analog4555

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